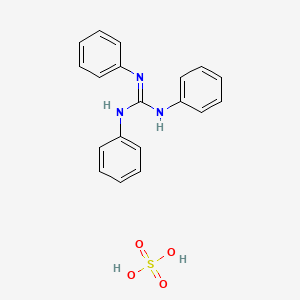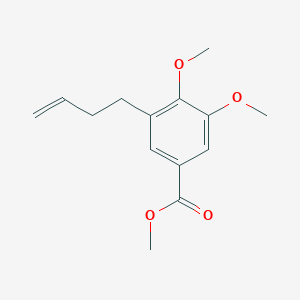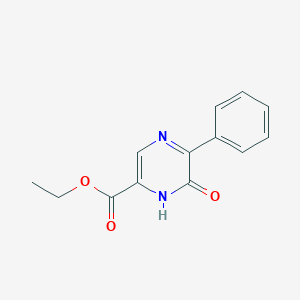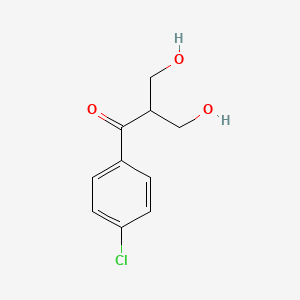
7-Nonenenitrile, 4-hydroxy-4,8-dimethyl-, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nonenenitrile, 4-hydroxy-4,8-dimethyl-, (4S)- is a chemical compound with the molecular formula C11H19NO It is known for its unique structure, which includes a nitrile group and a hydroxyl group attached to a nonene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nonenenitrile, 4-hydroxy-4,8-dimethyl-, (4S)- can be achieved through several synthetic routes. One common method involves the reaction of 4,8-dimethylnon-7-enenitrile with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
7-Nonenenitrile, 4-hydroxy-4,8-dimethyl-, (4S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitrile group may produce primary amines .
Scientific Research Applications
7-Nonenenitrile, 4-hydroxy-4,8-dimethyl-, (4S)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Nonenenitrile, 4-hydroxy-4,8-dimethyl-, (4S)- involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context and application .
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethylnon-7-enenitrile: A closely related compound with similar structural features but lacking the hydroxyl group.
4-Hydroxy-4,8-dimethylnon-7-enenitrile: Another similar compound with slight variations in the position of functional groups.
Uniqueness
7-Nonenenitrile, 4-hydroxy-4,8-dimethyl-, (4S)- is unique due to its specific stereochemistry and the presence of both hydroxyl and nitrile groups. This combination of features makes it particularly valuable for certain applications in synthetic chemistry and biological research .
Properties
CAS No. |
587875-20-5 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
(4S)-4-hydroxy-4,8-dimethylnon-7-enenitrile |
InChI |
InChI=1S/C11H19NO/c1-10(2)6-4-7-11(3,13)8-5-9-12/h6,13H,4-5,7-8H2,1-3H3/t11-/m0/s1 |
InChI Key |
MIEUKWYVXCQBAW-NSHDSACASA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)(CCC#N)O)C |
Canonical SMILES |
CC(=CCCC(C)(CCC#N)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl-](/img/structure/B12587035.png)
![9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo-](/img/structure/B12587039.png)



![Methyl 2-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12587054.png)



![N-[2,5-Bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12587087.png)
![tert-Butyl(dimethyl){[(2S)-2-methylhex-5-en-1-yl]oxy}silane](/img/structure/B12587089.png)



